molecular formula C12H12O5 B033490 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- CAS No. 13988-26-6

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-

Cat. No.: B033490
CAS No.: 13988-26-6
M. Wt: 236.22 g/mol
InChI Key: LZEGUDFMCKJMPX-UHFFFAOYSA-N
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Description

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- is a chemical compound with the molecular formula C12H12O5. It is known for its unique structure, which includes a benzene ring fused with a trioxacycloundecane ring system. This compound has various applications in scientific research, particularly in the fields of materials science, drug discovery, and nanotechnology.

Scientific Research Applications

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- is used in various scientific research fields due to its unique structure and properties. Some of its applications include:

    Materials Science: It is used in the development of new materials with specific properties.

    Drug Discovery: The compound is explored for its potential therapeutic effects and as a building block for drug development.

    Nanotechnology: Its unique structure makes it suitable for applications in nanotechnology, including the development of nanomaterials and nanodevices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- typically involves the reaction of diethylene glycol with phthalic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- include:

  • Diethylene glycol bisphthalate
  • Phthalic acid, cyclic oxydiethylene ester
  • 1,3,4,6,7,9-hexahydro-2,5,8-benzotrioxacycloundecine-1,9-dione

Uniqueness

What sets 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- apart from similar compounds is its specific ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

3,6,9-trioxabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c13-11-9-3-1-2-4-10(9)12(14)17-8-6-15-5-7-16-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEGUDFMCKJMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC=C2C(=O)OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051705
Record name 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13988-26-6
Record name 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13988-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol bisphthalate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-
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Record name 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
Source European Chemicals Agency (ECHA)
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Record name DIETHYLENE GLYCOL BISPHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What information is available about the toxicity of Diethylene glycol bisphthalate?

A1: The provided research article focuses on the acute and short-term toxicity of Diethylene glycol bisphthalate in mice and rats []. The study design involves administering the compound and observing for adverse effects within a specific timeframe. While the abstract doesn't detail the findings, it indicates that toxicity assessments were conducted.

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